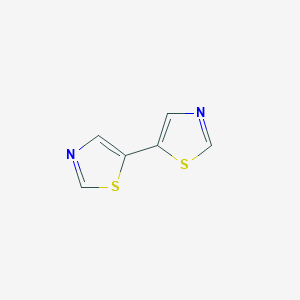

5,5'-Bithiazole

Description

Historical Context of Bithiazole Derivatives in Heterocyclic Chemistry

The study of thiazole (B1198619) and its derivatives is a well-established field within heterocyclic chemistry. mdpi.comsci-hub.se The synthesis of the thiazole ring, often achieved through methods like the Hantzsch thiazole synthesis, has been a cornerstone of organic chemistry for many years. sci-hub.selakeheadu.ca This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. sci-hub.selakeheadu.ca

The exploration of bithiazoles, molecules containing two linked thiazole rings, represents a natural progression in this field. Six different regioisomers of bithiazole can theoretically be formed: 2,2'-, 2,4'-, 2,5'-, 4,4'-, 4,5'-, and 5,5'-bithiazole. core.ac.uk Among these, the 2,2'-, 2,5'-, and 5,5'-isomers are most commonly utilized as building blocks in the development of organic semiconductors. core.ac.uk Historically, research has focused on the synthesis and characterization of these various isomers, with early work dating back to at least 1972 providing spectral data for different bithiazole derivatives. acs.org Over the years, the focus has expanded to include the synthesis of more complex derivatives and their potential applications, driven by the diverse biological activities exhibited by thiazole-containing compounds. mdpi.comresearchgate.netsci-hub.se

Significance of the 5,5'-Regioisomer for π-Conjugation and Electronic Properties

The this compound isomer, also referred to as the tail-to-tail (TT) linkage, possesses specific attributes that make it particularly interesting for applications in materials science and organic electronics. core.ac.uk The linkage at the 5 and 5' positions allows for effective π-conjugation across the two thiazole rings. This extended conjugation is crucial for facilitating charge transport, a key property in semiconducting materials. core.ac.ukcambridge.org

The electronic properties of this compound are influenced by the electron-deficient nature of the thiazole ring. core.ac.uknii.ac.jp This inherent electron deficiency can be tuned by the introduction of various substituent groups, allowing for the precise control of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. core.ac.uknih.gov For instance, the incorporation of alkoxy groups can raise the HOMO level, while electron-withdrawing groups can lower it. nih.gov This tunability is a significant advantage in the design of materials for specific electronic applications. core.ac.uknih.gov

Furthermore, the geometry of the this compound unit contributes to its favorable electronic properties. The trans-planar conformation often adopted by bithiazole derivatives promotes intermolecular π-π stacking, which is essential for efficient charge transport in the solid state. nih.govacs.org Theoretical studies, such as those using density functional theory (DFT), have been employed to predict the electronic structures and charge mobility of this compound derivatives, further highlighting the importance of this specific regioisomer. srce.hr

Overview of Key Research Domains for this compound Systems

The unique properties of this compound have led to its investigation in several key research domains:

Organic Electronics: this compound is a fundamental building block for both p-type and n-type organic semiconductors. nii.ac.jp These materials are utilized in a variety of electronic devices, including:

Organic Field-Effect Transistors (OFETs): Polymers and small molecules containing the this compound unit have demonstrated promising charge carrier mobilities, a critical parameter for transistor performance. nii.ac.jpnih.gov

Organic Photovoltaics (OPVs): The tunable electronic properties of this compound derivatives make them suitable for use as donor or acceptor materials in the active layer of solar cells. core.ac.ukkoreascience.krresearchgate.net By carefully selecting the co-monomers in a polymer chain, the bandgap and energy levels can be optimized for efficient light absorption and charge separation. researchgate.net

Organic Light-Emitting Diodes (OLEDs): The conductive properties of these materials also lend themselves to applications in OLEDs.

Materials Science: The ability of this compound to form highly ordered, crystalline structures makes it a target for the development of novel materials with tailored properties. nii.ac.jp Research in this area includes the synthesis of conjugated polymers and oligomers where the this compound unit is a key component of the polymer backbone. cambridge.orgnii.ac.jpresearchgate.net These materials are investigated for their thermal stability, processability, and solid-state packing, which all influence their performance in electronic devices. cambridge.orgresearchgate.net

Medicinal Chemistry and Biological Applications: While this article focuses on the chemical compound itself, it is noteworthy that the broader class of bithiazole derivatives has been explored for various biological activities. mdpi.comresearchgate.netacs.orgnih.gov For example, some derivatives have been investigated as potential correctors for protein misfolding diseases and as inhibitors of enzymes like human DNA topoisomerase IIα. acs.orgnih.gov

Below is a table summarizing the key research areas and findings related to this compound:

| Research Domain | Key Findings and Applications |

| Organic Electronics | Utilized in OFETs with notable charge carrier mobilities. nii.ac.jpnih.gov Employed as donor or acceptor materials in OPVs, with research focused on tuning bandgaps and energy levels. core.ac.ukkoreascience.krresearchgate.net Investigated for use in OLEDs due to its conductive properties. |

| Materials Science | Forms the basis of conjugated polymers and oligomers with ordered, crystalline structures. cambridge.orgnii.ac.jpresearchgate.net Research focuses on thermal stability and solid-state packing for enhanced electronic performance. cambridge.orgresearchgate.net |

| Medicinal Chemistry | Derivatives have been studied for correcting protein misfolding and as enzyme inhibitors. acs.orgnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C6H4N2S2 |

|---|---|

Molecular Weight |

168.2 g/mol |

IUPAC Name |

5-(1,3-thiazol-5-yl)-1,3-thiazole |

InChI |

InChI=1S/C6H4N2S2/c1-5(9-3-7-1)6-2-8-4-10-6/h1-4H |

InChI Key |

NLNGCRLCWKKDAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=N1)C2=CN=CS2 |

Origin of Product |

United States |

Synthetic Methodologies for 5,5 Bithiazole and Its Functionalized Derivatives

Homocoupling and Cross-Coupling Reactions for Bithiazole Core Construction

The creation of the bithiazole backbone often relies on powerful carbon-carbon bond-forming reactions, including homocoupling and cross-coupling strategies. These methods provide versatile pathways to the core structure and its substituted analogues.

Palladium-Catalyzed Direct Arylation Polycondensation for 5,5'-Bithiazole-Based Polymers

Direct arylation polycondensation (DArP) has emerged as a more sustainable and efficient alternative to traditional cross-coupling methods like Stille and Suzuki-Miyaura reactions for synthesizing conjugated polymers. nii.ac.jpresearchgate.net This method avoids the need for pre-functionalized organometallic monomers, which can be unstable. nii.ac.jp

For the synthesis of this compound-based polymers, researchers have investigated various reaction conditions to overcome challenges such as the low solubility of the resulting polymers. nii.ac.jp A significant breakthrough was the use of a palladium precatalyst, Pd(PCy3)2, in N,N-diethylpropanamide as the solvent. nii.ac.jp These conditions successfully yielded high molecular weight polymers and minimized structural defects arising from homocoupling. nii.ac.jp The resulting polymers often exhibit high crystallinity and a tendency to aggregate in solution, which are key factors in the performance of organic photovoltaic devices. nii.ac.jp

Novel π-conjugated polymers have been synthesized by the direct arylation polycondensation of bithiazole derivatives with various acceptor units. acs.org The choice of chalcogen elements in the monomers was found to influence the polymerization, with selenium-containing monomers sometimes inhibiting the reaction, a challenge that can be overcome by increasing the reaction temperature. acs.org

| Catalyst System | Monomers | Polymer Properties | Reference |

| Pd(PCy3)2 | 4,4′-dinonyl-2,2′-bithiazole and dibromobenzodithiophene derivatives | High molecular weight, high crystallinity | nii.ac.jp |

| Pd/Cu binary catalytic system | Bithiazole derivatives and various acceptors | Dependent on chalcogen in acceptor; Se can inhibit | acs.orgtsukuba.ac.jp |

| PdCl₂/CuCl | Symmetric A-B-A-type monomers from C5–H arylation of thiazole (B1198619) | High molecular weights (Mn up to 69,400) |

Nickel-Catalyzed Homocoupling of 5-Bromothiazole (B1268178)

A straightforward and effective method for the synthesis of the parent this compound is the homocoupling of 5-bromothiazole using nickel as a catalyst. researchgate.net This reaction provides a direct route to the symmetrical bithiazole core. The mechanism of nickel-catalyzed homocoupling of aryl halides often involves the reduction of a nickel(II) precatalyst to a catalytically active nickel(0) species. rsc.orgnih.gov This species then undergoes oxidative addition with the aryl halide. rsc.org

Cross-Coupling Reactions for Substituted Bithiazoles

To create unsymmetrically substituted bithiazoles or to introduce specific functional groups, cross-coupling reactions are invaluable. For instance, 2,5'-bithiazole has been synthesized via a cross-coupling reaction between 5-bromothiazole and 2-trimethyltinthiazole. researchgate.net

Palladium-catalyzed cross-coupling reactions are widely employed for the synthesis of functionalized bithiazoles. researchgate.net Suzuki and Stille cross-coupling reactions have been successfully used to introduce alkenyl groups onto the bithiazole core. researchgate.net For example, the Suzuki cross-coupling of a bromobithiazole with an (E)-alkenylboronic acid is a key step in the synthesis of the natural product (+)-cystothiazole E. researchgate.net Similarly, Stille coupling with organotin reagents allows for the introduction of various substituents. researchgate.net

Cyclization Reactions for Thiazole Ring Formation within Bithiazole Scaffolds

The Hantzsch thiazole synthesis, a classic and widely used method, involves the condensation and cyclization of an α-haloketone with a thioamide derivative. scholaris.caencyclopedia.pubmdpi.com This reaction can be adapted to construct a second thiazole ring onto an existing one, thereby forming a bithiazole scaffold. scholaris.ca Other historical methods for thiazole ring formation include the Gabriel synthesis and the Cook-Heilbron synthesis. encyclopedia.pubmdpi.com More contemporary approaches often employ domino reactions, such as the alkylation-cyclization of propargyl bromides with thiourea (B124793) derivatives, which can be facilitated by microwave irradiation. mdpi.comnih.gov

A plausible mechanism for forming a bithiazole scaffold involves the application of the Hantzsch reaction, starting from a substituted aminothiazole. scholaris.ca For instance, the synthesis of certain antiviral bithiazole derivatives begins with 5-acetyl-2-amino-4-methylthiazole. scholaris.ca

Strategic Derivatization and Functionalization Approaches

The properties of this compound can be finely tuned by the strategic introduction of various functional groups. This allows for the modulation of its electronic and physical characteristics for specific applications.

Introduction of Electron-Withdrawing/Donating Substituents for Property Modulation

The introduction of electron-withdrawing or electron-donating groups onto the bithiazole framework significantly alters its electronic properties. nih.govresearchgate.net

Electron-withdrawing groups , such as bromine atoms or nitro groups, enhance the electron-accepting nature of the molecule. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is beneficial for n-type semiconductor materials. For instance, the presence of bromine on thiophene (B33073) units attached to a bithiazole core enhances its electron-withdrawing character. The carbonyl-bridged bithiazole moiety, a strong electron-withdrawing unit, leads to a significantly lower bandgap. researchgate.net

Electron-donating groups , such as alkoxy or alkylthio groups, raise the energy of the Highest Occupied Molecular Orbital (HOMO). rsc.org This can lead to a reduced bandgap and improved hole mobility, which is desirable for p-type semiconductors. rsc.org The introduction of hexyl chains not only improves solubility but also influences the electronic properties.

Alkylation and Alkoxylation for Solubility and Intermolecular Interaction Control

The introduction of alkyl and alkoxy side chains onto the this compound scaffold is a widely employed strategy to enhance solubility in common organic solvents, a crucial factor for solution-based processing of organic electronic materials. Beyond solubility, these functional groups play a significant role in controlling the intermolecular packing and π-π stacking of bithiazole-based molecules, which directly influences charge transport properties in organic thin-film transistors (OTFTs).

Alkylation is often achieved through standard C-C bond-forming reactions on pre-functionalized bithiazole rings. For instance, organometallic polycondensation has been utilized to prepare poly(4,4'-dialkyl-2,2'-bithiazole-5,5'-diyl)s (PRBTz), where 'R' represents alkyl groups like methyl, butyl, and heptyl. acs.org The synthesis of 4,4'-dialkyl-2,2'-bithiazole oligomers with alkenoxy side chains has also been reported, which allows for further functionalization, such as conversion to terminal hydroxy chains. nih.gov

Alkoxylation, the introduction of an alkoxy (-OR) group, serves a similar purpose in enhancing solubility and influencing molecular architecture. A notable example is the synthesis of 4,4'-dialkoxy-5,5'-bithiazole (BTzOR), which has been developed as a building block for head-to-head polymer semiconductors. nih.gov The presence of the alkoxy group, with the small van der Waals radius of oxygen and potential for intramolecular S(thiazolyl)···O(alkoxy) interactions, promotes a planar and extensively π-conjugated macromolecular structure. nih.gov This specific substitution pattern can lead to high crystallinity and improved carrier mobilities in the resulting polymers. nih.gov The synthesis of alkoxylated alkylamines and alkyl ether amines can be achieved through a two-stage process involving the reaction of a primary alkylamine with an alkylene oxide. google.com

The strategic placement of these solubilizing groups is paramount. For example, in the context of conjugated polymers, the alkylation pattern can be manipulated to control the polymer backbone's torsion, which in turn affects the π-π overlap and the resulting electronic properties. nih.gov While head-to-head linkages have often been avoided due to induced backbone torsion, the unique electronic and geometric properties of building blocks like 4,4'-dialkoxy-5,5'-bithiazole can mitigate these issues, leading to high-performance materials. nih.gov

Table 1: Examples of Alkylated and Alkoxylated this compound Derivatives and their Synthetic Utility

| Compound/Polymer Class | Functional Group | Purpose of Functionalization | Synthetic Approach | Reference |

|---|---|---|---|---|

| Poly(4,4'-dialkyl-2,2'-bithiazole-5,5'-diyl)s (PRBTz) | Alkyl (methyl, butyl, heptyl) | Improve solubility, control intermolecular interactions | Organometallic polycondensation | acs.org |

| 4,4'-Dialkyl-2,2'-bithiazole oligomers | Alkenoxy (convertible to hydroxy) | Enhance solubility, provide sites for further functionalization | Not specified | nih.gov |

| 4,4'-Dialkoxy-5,5'-bithiazole (BTzOR) | Alkoxy | Enhance solubility, promote planar conformation for improved π-conjugation in polymers | Not specified | nih.gov |

| Alkoxylated Alkylamines | Alkoxy | Surfactant properties, control hydrophilicity | Two-stage reaction with alkylene oxide | google.com |

Halogenation for Further Synthetic Diversification

Halogenation of the this compound core is a key synthetic step that opens up a vast array of possibilities for creating more complex molecular structures through subsequent cross-coupling reactions. The introduction of bromine or chlorine atoms at specific positions on the thiazole rings provides reactive handles for the formation of new carbon-carbon or carbon-heteroatom bonds.

A common halogenated derivative is 5,5'-dibromo-2,2'-bithiazole. atomfair.com This compound serves as a versatile precursor in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to construct extended π-conjugated systems. atomfair.com The electron-deficient nature of the thiazole rings in this dibrominated derivative makes it a valuable building block for organic electronic materials. atomfair.com

The regioselectivity of halogenation can be challenging, sometimes leading to the formation of undesired by-products. jst.go.jp However, methods like the "halogen dance" reaction, which involves the base-induced migration of a halogen atom, can provide access to specific isomers that are difficult to obtain through direct halogenation. jst.go.jp For instance, a long-range halogen dance has been observed in 4,5-dibromo-2,4'-bithiazole, where the C5-bromo group migrates to the C2'-position. jst.go.jp

Other examples of halogenated bithiazoles that have been synthesized for further chemical transformations include 2,2'-dichloro-4,4'-bithiazole and 5,5'-dibromo-2,2'-dimethyl-4,4'-bithiazole. lakeheadu.ca These compounds have been utilized in the synthesis of new ligands for coordination chemistry. lakeheadu.ca The synthesis of 4,4'-dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole (B567813) has also been reported, with the triisopropylsilyl groups serving as protecting groups. calpaclab.com

Table 2: Selected Halogenated this compound Derivatives and their Applications

| Compound | Halogen | Position of Halogenation | Synthetic Utility | Reference |

|---|---|---|---|---|

| 5,5'-Dibromo-2,2'-bithiazole | Bromine | 5, 5' | Precursor for cross-coupling reactions (e.g., Suzuki, Stille) to form π-conjugated systems. | atomfair.com |

| 2,2'-Dichloro-4,4'-bithiazole | Chlorine | 2, 2' | Intermediate for the synthesis of novel ligands. | lakeheadu.ca |

| 5,5'-Dibromo-2,2'-dimethyl-4,4'-bithiazole | Bromine | 5, 5' | Building block for new bithiazole-based ligands. | lakeheadu.ca |

| 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole | Bromine | 4, 4' | Protected intermediate for further synthetic transformations. | calpaclab.com |

| 4,5-Dibromo-2,4'-bithiazole | Bromine | 4, 5 on one ring | Substrate for halogen dance reactions to access specific isomers. | jst.go.jp |

Incorporation of Carboxylic Acid Moieties for Linker Applications in Advanced Materials

The introduction of carboxylic acid (-COOH) groups onto the this compound framework is a crucial functionalization strategy for its application as a linker or ligand in the construction of advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. The carboxylic acid moieties provide ideal coordination sites for binding to metal ions, enabling the self-assembly of highly ordered, porous structures.

The synthesis of 2,2'-bithiazole-5,5'-dicarboxylic acid (H2TzTz) has been reported, and this ditopic linker has been successfully incorporated into zirconium-based MOFs. researchgate.net These materials exhibit luminescence and can be designed as mixed-linker systems to fine-tune their properties. researchgate.net The synthesis of such dicarboxylic acids often involves multi-step procedures, potentially starting from halogenated precursors followed by carboxylation reactions.

Another related example is the synthesis of oligomeric (4,4'-dialkyl-2,2'-bithiazole) carboxylic acids. mdpi.com These molecules combine the solubilizing effect of alkyl chains with the coordinating ability of the carboxylic acid group. The synthesis of diethyl 4,4'-dimethyl-2,2'-bithiazole-5,5'-dicarboxylate has also been noted. sigmaaldrich.com

The general synthetic approach to these carboxylic acid derivatives can involve the oxidation of appropriate precursor groups or the carbonation of organometallic intermediates derived from halogenated bithiazoles. The resulting bithiazole carboxylic acids are valuable components in the design of functional materials with applications in gas storage, catalysis, and sensing.

Table 3: Bithiazole Derivatives with Carboxylic Acid Moieties for Linker Applications

| Compound | Functional Group | Position of Carboxylic Acid | Application | Reference |

|---|---|---|---|---|

| 2,2'-Bithiazole-5,5'-dicarboxylic acid (H2TzTz) | Carboxylic Acid | 5, 5' | Linker for the synthesis of metal-organic frameworks (MOFs). | researchgate.net |

| Oligomeric (4,4'-dialkyl-2,2'-bithiazole) carboxylic acids | Carboxylic Acid and Alkyl | Varies | Building blocks for functional materials, combining solubility and coordination ability. | mdpi.com |

| Diethyl 4,4'-dimethyl-2,2'-bithiazole-5,5'-dicarboxylate | Carboxylate Ester | 5, 5' | Precursor for dicarboxylic acid derivatives. | sigmaaldrich.com |

Advanced Spectroscopic and Structural Characterization of 5,5 Bithiazole Systems

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, offering a window into its π-conjugated system and photophysical properties.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for characterizing the π-conjugated system of 5,5'-bithiazole and its derivatives. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy of this transition is directly related to the extent of π-conjugation within the molecule.

In this compound systems, the connection between the two thiazole (B1198619) rings creates a conjugated pathway. Extending this conjugation, for instance by incorporating the bithiazole unit into a polymer backbone, typically results in a bathochromic (red) shift of the maximum absorption wavelength (λmax). shimadzu.com This shift indicates a decrease in the HOMO-LUMO energy gap, a crucial parameter for electronic materials. acs.org

Research has shown that the introduction of a bithiazole unit into a π-conjugated polymer, in place of a bithiophene unit, serves to lower, or "deepen," the energy levels of both the HOMO and the LUMO. nih.govnii.ac.jp This effect is attributed to the electron-withdrawing nature of the thiazole rings. Further chemical modifications, such as N-methylation or N-oxidation of the thiazole nitrogen atoms, can further tune these energy levels. N-oxidation, for example, enhances the electron-withdrawing effect and leads to even deeper HOMO and LUMO levels. nih.govnii.ac.jp These modifications provide a powerful strategy for tuning the electronic properties of materials for specific applications, such as organic photovoltaics. acs.org

| Compound Type | Modification | Effect on λmax | Effect on Energy Levels |

|---|---|---|---|

| Bithiazole Monomer | Base Structure | Shorter Wavelength (UV Region) | Larger HOMO-LUMO Gap |

| Bithiazole Polymer | Extended π-Conjugation | Red-Shift (to Visible Region) | Smaller HOMO-LUMO Gap |

| Bithiazole Polymer | N-Oxidation | Shift dependent on side-chains | Deeper HOMO and LUMO Levels nih.govnii.ac.jp |

| Bithiazole Polymer | N-Methylation | Red-Shift | Deeper LUMO Level nii.ac.jp |

Polymers incorporating the this compound moiety often exhibit significant photoluminescence (PL) and electroluminescence (EL), making them promising candidates for organic light-emitting diodes (OLEDs). researchgate.netcambridge.org Photoluminescence is the emission of light following the absorption of photons, while electroluminescence is the generation of light from the application of an electric field. Both processes involve the radiative decay of electronic excited states (excitons).

The emission color and efficiency of bithiazole-based polymers can be tuned through chemical synthesis. cambridge.org For example, polymers based on the bithiazole unit have been developed with photoluminescence spanning the visible spectrum, from blue-green to red. researchgate.net In the solid state, the PL properties can be heavily influenced by intermolecular interactions. Strong interchain interactions in thin films can lead to the formation of low-energy "aggregate" states, which often results in a red-shifted, featureless emission spectrum and a lower quantum yield compared to the polymer in dilute solution. mit.edu

| Property | Observation in Bithiazole Polymers | Significance |

|---|---|---|

| Photoluminescence (PL) | Emission tunable across the visible spectrum (blue-green to red). researchgate.net | Allows for the creation of different colored light-emitting materials. |

| Quantum Yield | High in dilute solution; can be lower in solid films due to aggregation. mit.edu N-oxidized derivatives can maintain high PLQY. nii.ac.jp | Determines the efficiency of light emission. |

| Electroluminescence (EL) | Demonstrated in OLEDs, often used as an emissive guest in a host matrix. nih.govnii.ac.jp | Enables use in electronic display and lighting applications. |

| Solid-State Effects | Emission can be red-shifted in films compared to solutions due to interchain interactions. mit.edu | Device performance is dependent on material morphology. |

In the solid state, such as in molecular crystals or highly ordered thin films, the absorption spectrum of a π-conjugated molecule like this compound can differ significantly from its spectrum in solution. One important phenomenon that arises from strong intermolecular electronic coupling is Davydov splitting. rsc.org

This effect occurs when two or more molecules are in close proximity within a crystal unit cell, causing their excited states to couple. This "excitonic" coupling lifts the degeneracy of the excited state, resulting in its splitting into two or more distinct energy levels. Consequently, a single absorption band observed in solution may split into two or more distinct bands in the solid-state spectrum. rsc.orgliverpool.ac.uk The magnitude of this splitting is a direct measure of the strength of the intermolecular excitonic interactions and is highly dependent on the geometric arrangement of the molecules in the crystal lattice. Analysis of polarized absorption spectra of single crystals can unambiguously identify the different Davydov components, providing detailed information on the orientation of the transition dipole moments and the nature of the solid-state packing. rsc.org Therefore, the observation and analysis of Davydov splitting is a powerful tool for characterizing the supramolecular arrangement and electronic interactions in crystalline materials based on this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules, providing precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. ias.ac.in

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are routinely used to confirm the identity and purity of this compound and its derivatives. The chemical shift (δ) of each nucleus provides information about its local electronic environment. For the this compound core, specific signals corresponding to the protons and carbons of the thiazole rings can be identified.

¹H NMR: The spectrum of this compound would be expected to show distinct signals for the protons at the C2 and C4 positions of the thiazole rings. The integration of these signals confirms the number of protons in each unique environment, while the coupling patterns (e.g., splitting of signals) can provide information about adjacent protons.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For the symmetric this compound, one would expect to see three distinct signals for the C2, C4, and C5 carbons of the thiazole rings. The chemical shifts are characteristic of the heterocyclic system. ias.ac.in

In more complex derivatives or polymers, NMR analysis can become challenging. For instance, the ¹H NMR spectra of some bithiazole-based conjugated polymers show poor resolution at room temperature due to chain aggregation, requiring measurements at elevated temperatures (e.g., 120 °C) to obtain sharp, well-resolved signals. rsc.org Chemical modifications, such as N-oxidation, can cause significant downfield shifts for adjacent protons due to the increased electron-withdrawing nature of the modified ring. nii.ac.jp

| Nucleus | Typical Chemical Shift Range (ppm) for Thiazole Ring | Information Provided |

|---|---|---|

| ¹H (H-2) | ~8.5 - 9.0 | Chemical environment, number of protons (integration). |

| ¹H (H-4) | ~7.5 - 8.0 | Chemical environment, proton-proton coupling. |

| ¹³C (C-2) | ~150 - 155 | Presence of unique carbon environments. |

| ¹³C (C-4) | ~115 - 125 | Confirmation of the carbon skeleton. |

| ¹³C (C-5) | ~140 - 150 | Point of linkage in the bithiazole unit. |

The synthesis of bithiazoles can potentially yield different regioisomers, such as 2,2'-, 2,5'-, or this compound. While 1D NMR can suggest the correct isomer, two-dimensional (2D) NMR techniques are often essential for unequivocal structural confirmation. oxinst.com Techniques like Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful for establishing connectivity across the bond linking the two thiazole rings. researchgate.net

An HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. To confirm the 5,5'-linkage, a key correlation would be between the proton at the C4 position of one ring and the carbon at the C5' position of the other ring (a ³JCH coupling). This long-range correlation provides definitive proof of the 5-5' connectivity, as this specific correlation would be absent in the 2,2'- or 2,5'-isomers. Other 2D techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to assign all proton and carbon signals unambiguously by identifying ¹H-¹H couplings and direct ¹H-¹³C attachments, respectively. oxinst.comnih.gov The combined use of these 2D NMR methods provides a complete and reliable "spectral fingerprint" for the target this compound structure. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the chemical environment and molecular structure, making them powerful tools for functional group identification and for studying dynamic processes.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of different functional groups.

For this compound and its derivatives, FTIR spectroscopy is essential for confirming the presence of key structural motifs. For example, in the synthesis of 5,5′-bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole, the IR spectrum would be used to identify the characteristic vibrations of the carbazole and phenyl groups, in addition to the bithiazole core. mdpi.com

The following table summarizes typical FTIR absorption regions for functional groups relevant to this compound derivatives:

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C=N (thiazole ring) | Stretching | ~1650 - 1550 |

| C-S (thiazole ring) | Stretching | ~700 - 600 |

| Aromatic C-H | Stretching | ~3100 - 3000 |

| Aromatic C=C | Stretching | ~1600 - 1450 |

| Aliphatic C-H | Stretching | ~3000 - 2850 |

Note: The exact positions of the absorption bands can be influenced by the specific chemical environment and intermolecular interactions.

FTIR spectroscopy is also sensitive to changes in molecular structure and bonding that occur during chemical reactions or complex formation. For instance, in the formation of metal-organic frameworks (MOFs) involving bithiazole-based ligands, shifts in the vibrational frequencies of the ligand upon coordination to a metal center can be observed, providing evidence of successful complexation. mdpi.com

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. Like FTIR, it provides a molecular fingerprint, but it is particularly well-suited for studying samples in aqueous solution and for in situ monitoring of chemical reactions. americanpharmaceuticalreview.comnih.gov

In the context of this compound systems, Raman spectroscopy can be employed as an in situ mechanistic probe to:

Monitor reaction kinetics: By tracking the intensity of Raman bands corresponding to reactants and products over time, the rate of a chemical transformation involving a this compound derivative can be determined.

Identify reaction intermediates: The high sensitivity of Raman spectroscopy can allow for the detection of transient species that are formed during a reaction, providing insights into the reaction mechanism. lehigh.edu

Study catalyst behavior: For catalytic processes involving this compound-based catalysts, in situ Raman spectroscopy can be used to characterize the structure of the catalyst under reaction conditions and to identify adsorbed intermediates. lehigh.edu

The ability to perform measurements under relevant process conditions makes Raman spectroscopy a valuable tool for understanding the dynamic behavior of this compound systems in various applications. rsc.orgexeter.ac.uk

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the premier technique for determining the atomic and molecular structure of crystalline materials. By analyzing the diffraction pattern of X-rays scattered by a crystal, one can obtain precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Single-crystal X-ray diffraction (SCXRD) provides the most detailed and unambiguous structural information for a molecule. nih.gov For this compound and its derivatives, SCXRD is used to determine:

Precise molecular geometry: This includes the bond lengths and angles within the thiazole rings and any substituents. For example, in the crystal structure of 4,4'-Bis(3-phenyl-3-methylcyclobutyl)-2,2'-bithiazole, the compound was found to crystallize in the monoclinic system with the P21/c space group. pnrjournal.compnrjournal.com

Conformation in the solid state: SCXRD reveals the dihedral angle between the two thiazole rings, which can be influenced by crystal packing forces.

Intermolecular interactions: The analysis of the crystal packing reveals the nature and geometry of non-covalent interactions, such as hydrogen bonds, π-π stacking, and C–H···π interactions, which govern the supramolecular assembly. mdpi.comnsf.govresearcher.life In the case of 4,4'-Bis(3-phenyl-3-methylcyclobutyl)-2,2'-bithiazole, C–H… π interactions were observed between the phenyl carbon atoms and the phenyl ring centers. pnrjournal.com

The following table presents representative crystallographic data for a this compound derivative:

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 4,4'-Bis(3-phenyl-3-methylcyclobutyl)-2,2'-bithiazole | Monoclinic | P21/c | 5.8461(6) | 35.806(4) | 11.6538(11) | 93.774(8) | 2434.2(4) | 4 |

Data from reference pnrjournal.compnrjournal.com.

This detailed structural information is invaluable for understanding structure-property relationships and for validating computational models.

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials. While it does not provide the same level of detail as SCXRD, it is a powerful tool for:

Phase identification: Each crystalline material has a unique PXRD pattern, which serves as a "fingerprint" for identification. frontiersin.org This is crucial for confirming the synthesis of the desired material and for detecting impurities.

Assessing crystallinity: The sharpness of the diffraction peaks is related to the degree of crystallinity of the material. Amorphous materials, which lack long-range order, produce broad, diffuse scattering patterns. americanpharmaceuticalreview.comnih.gov

The comparison of experimental PXRD patterns with simulated patterns calculated from single-crystal data is a common method for verifying the bulk purity of a synthesized material. mdpi.com

Electrochemical Characterization Techniques

Electrochemical analysis is fundamental to understanding the charge-carrying capabilities and energy levels of this compound systems, which are essential for their application in organic electronics.

Cyclic Voltammetry (CV) for Redox Properties and Energy Levels

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior (reduction and oxidation) of this compound-based compounds. By measuring the current response to a sweeping potential, CV can determine the oxidation and reduction potentials of a material. These values are critical for estimating the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The electron-deficient nature of the bithiazole unit helps to lower both HOMO and LUMO energy levels, a desirable trait for creating stable electron-transporting (n-type) or ambipolar organic semiconductors. rsc.orgacs.org

For instance, in studies of copolymers incorporating fused bithiazole units, CV is used to determine the onset potentials for oxidation (Eox) and reduction (Ered). These experimental values are then used to calculate the HOMO and LUMO energy levels using empirical formulas relative to a reference standard (e.g., Fc/Fc⁺). This information is vital for designing materials with appropriate energy levels for efficient charge injection and transport in devices like Organic Field-Effect Transistors (OFETs). rsc.orgbradleydrose.com

Below is a table of representative electrochemical data for a bithiazole-based polymer, PDBTz, derived from CV measurements.

| Property | Onset Potential (vs. Fc/Fc⁺) | Calculated Energy Level (eV) |

| Reduction (Ered) | -1.30 V | -3.50 eV (LUMO) |

| Oxidation (Eox) | 0.28 V | -5.08 eV (HOMO) |

| Electrochemical Band Gap | 1.58 eV |

This interactive table contains representative data for the poly(dithienyldiketopyrrolopyrol-bithiazole) polymer to illustrate the application of CV. bradleydrose.com

Spectroelectrochemistry for Real-time Electronic Property Monitoring of Bithiazole Systems

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to monitor changes in a material's electronic properties in real-time as it undergoes oxidation or reduction. This method typically involves recording UV-Vis absorption spectra while a potential is applied to a thin film of a bithiazole-based material.

When a bithiazole-containing polymer is electrochemically doped (either oxidized or reduced), new absorption bands can appear at lower energies (longer wavelengths) in the UV-Vis-NIR spectrum. These new features are characteristic of the formation of charge carriers like polarons and bipolarons within the conjugated polymer backbone. The ability to observe these changes provides direct insight into the electronic structure of the charged states and the stability of the material in its doped form. This technique is invaluable for confirming the charge-carrying species and understanding the electronic transitions that are fundamental to the operation of electrochromic devices and transistors.

Thermal Analysis

The thermal stability and phase behavior of this compound-based compounds are critical for device fabrication and long-term operational stability. Thermal analysis techniques such as TGA and DSC provide this essential information.

Thermogravimetric Analysis (TGA) for Thermal Stability of Bithiazole-Based Compounds

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of materials. The technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For bithiazole-based polymers, TGA is used to determine the decomposition temperature (Td), which is typically defined as the temperature at which 5% weight loss occurs.

High thermal stability is crucial for organic semiconductors, as device fabrication often involves high-temperature processing steps like annealing. Bithiazole-containing polymers generally exhibit good thermal stability, with decomposition temperatures often exceeding 300-400 °C, indicating their suitability for use in electronic devices that require robust materials. rsc.org

The table below presents TGA data for two fused bithiazole-based copolymers, P1 and P2. rsc.org

| Copolymer | Decomposition Temperature (Td at 5% weight loss) |

| P1 (BTzS-based) | 375 °C |

| P2 (BTzSe-based) | 386 °C |

This interactive table showcases the high thermal stability of representative bithiazole copolymers. rsc.org

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).

In the context of bithiazole-based materials, DSC is used to identify phase transitions and assess the material's morphology. For semi-crystalline polymers, the presence of melting and crystallization peaks provides information about the degree of order. Some bithiazole oligomers have been shown to exhibit multiple melting peaks in DSC thermograms, which can correspond to the presence of metastable and stable crystalline phases. github.io The absence of clear transitions in other bithiazole polymers may suggest an amorphous nature. This information is vital for optimizing film-forming conditions and annealing temperatures to achieve desired material properties. rsc.orggithub.io

| Compound | Transition | Temperature (°C) |

| BP2Tz(out) | Melting (Metastable Phase) | 318 °C |

| Melting (Stable Phase) | 336 °C |

This interactive table shows the melting transitions for the biphenyl end-capped bithiazole co-oligomer BP2Tz(out), indicating complex phase behavior. github.io

Microscopy and Surface Characterization

The performance of organic electronic devices is highly dependent on the morphology and molecular packing of the semiconductor thin film. Microscopy and other surface characterization techniques are therefore essential for analyzing this compound-based materials.

Atomic Force Microscopy (AFM) is widely used to probe the surface topography of bithiazole polymer thin films. researchgate.netmdpi.com AFM can reveal details about film roughness, grain size, and the presence of ordered domains. bradleydrose.commdpi.com For example, AFM studies on poly(dithienyldiketopyrrolopyrrole-bithiazole) (PDBTz) films have shown nanostructured morphologies with grain sizes of 30–60 nm and low surface roughness (around 1.04–1.38 nm). bradleydrose.com Such smooth and uniform films are critical for ensuring good contact between the semiconductor and the electrodes in a device. bradleydrose.com

Scanning Electron Microscopy (SEM) provides complementary information on the microstructure of films, often over larger areas than AFM. For some bithiazole-based oligomers, SEM has been used to visualize the formation of ribbon-like microcrystals on the surface, with the size and coverage of these crystals being dependent on deposition conditions. github.io

X-ray Diffraction (XRD) is a powerful technique for probing the molecular packing and crystallinity within the bulk of a material. mdpi.comnih.govfrontiersin.org Grazing-incidence wide-angle X-ray scattering (GIWAXS) is particularly useful for thin films. GIWAXS measurements on bithiazole-based polymer films can reveal information about the orientation of the polymer backbones relative to the substrate (e.g., "edge-on" or "face-on" packing), which has a profound impact on charge transport efficiency. bradleydrose.com Single-crystal X-ray diffraction has been used to determine the precise molecular structure of bithiazole derivatives, confirming details like the trans-planar conformation between the thiazole rings, which promotes backbone planarity and facilitates intermolecular π-π stacking. pnrjournal.com

Scanning Electron Microscopy (SEM) for Morphological and Topographical Analysis of Bithiazole Materials

The morphology of thiazole-based polymer films is heavily dependent on the molecular structure and processing conditions, such as thermal annealing. For instance, studies on conjugated polymers containing thiazole units have shown that the introduction of structures like thiazole-vinylene-thiazole (TzVTz) can enhance intermolecular interactions, leading to more ordered molecular packing. nih.gov SEM analysis of such polymer films can reveal the degree of crystallinity and the formation of nanofibrillar structures. For example, in thin films of thiazole-based polymers, SEM can be used to observe the surface texture and any phase segregation when blended with other materials, such as fullerene derivatives in organic solar cells. nih.gov

The control of morphology at the nanoscale is essential for optimizing the performance of electronic devices. SEM images can provide a direct visualization of how processing additives or thermal treatments affect the surface of bithiazole polymer films, influencing their charge transport properties. nih.gov

Table 1: Illustrative Morphological Features of Thiazole-Based Polymer Films Observed by SEM

| Feature | Description | Implication for Material Properties |

| Nanofibrillar Structures | Interconnected fibrous structures at the nanoscale. | Enhanced charge transport pathways. |

| Phase Segregation | Distinct domains of different materials in a blend. | Affects exciton (B1674681) dissociation and charge collection in solar cells. |

| Surface Roughness | Variations in the height of the film surface. | Influences interfacial contact and device performance. |

| Crystallinity | Ordered regions within the polymer matrix. | Higher crystallinity often leads to improved charge mobility. |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound systems, XPS is instrumental in confirming the elemental makeup and probing the chemical environment of the constituent atoms, particularly sulfur and nitrogen, which are key to the electronic properties of the molecule.

An XPS analysis of a this compound-containing material would provide high-resolution spectra for the C 1s, N 1s, and S 2p core levels. The binding energies of these core electrons are sensitive to the local chemical environment, allowing for the differentiation of atoms in different chemical states.

For the this compound structure, one would expect specific binding energies for the nitrogen and sulfur atoms within the thiazole rings. The N 1s spectrum is expected to show a primary peak corresponding to the nitrogen in the C=N-C environment of the thiazole ring. The S 2p spectrum is characterized by a spin-orbit split doublet (S 2p3/2 and S 2p1/2). The binding energy of the S 2p3/2 peak for sulfur in a C-S-C linkage within an aromatic ring is expected in a specific range. xpsfitting.com Deviations from these expected values can indicate interactions with other molecules, degradation, or the presence of different chemical species.

Table 2: Expected Core-Level Binding Energy Ranges for Elements in this compound

| Element | Core Level | Expected Chemical Environment | Approximate Binding Energy (eV) |

| Carbon | C 1s | C-C, C-H, C-S, C-N | 284.5 - 286.0 |

| Nitrogen | N 1s | C=N-C (in thiazole ring) | 399.0 - 401.0 |

| Sulfur | S 2p3/2 | C-S-C (in thiazole ring) | 163.5 - 165.0 |

Analysis of the relative atomic concentrations from XPS data can be used to verify the stoichiometry of the synthesized bithiazole derivatives.

Atomic Force Microscopy (AFM) for Surface Morphology and Local Interactions

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface. tribology.rs It is a powerful tool for characterizing the surface of this compound-based thin films, offering quantitative data on surface roughness and morphology at the nanoscale. chalcogen.ro

In the study of bithiazole polymers for electronic applications, the surface morphology of the thin film plays a critical role in device performance. nih.gov AFM can be used to image the surface of these films with very high resolution, revealing details about grain size, domain structures, and the presence of any defects. spectraresearch.com The root-mean-square (RMS) roughness is a key parameter that can be quantified from AFM images, providing a measure of the surface's smoothness. researchgate.net For applications in devices like organic field-effect transistors or solar cells, a smooth and uniform surface is often desirable to ensure good interfacial contact with other layers. nih.gov

AFM can also be operated in different modes to probe local mechanical and electronic properties. For instance, tapping mode AFM can provide phase images that are sensitive to variations in material properties such as adhesion and viscoelasticity. This can be used to map out different components in a polymer blend. Furthermore, techniques like Kelvin Probe Force Microscopy (KPFM), an AFM-based method, can map the surface potential and work function of the material, providing insights into the local electronic properties.

Table 3: Representative Surface Roughness Data for Polymer Thin Films from AFM Analysis

| Polymer System | Processing Condition | RMS Roughness (nm) |

| Thiazole-based Polymer A | As-cast film | 1.2 |

| Thiazole-based Polymer A | Annealed at 150 °C | 0.8 |

| Polymer Blend B | Without additive | 2.5 |

| Polymer Blend B | With additive | 1.5 |

Note: The data in this table is illustrative and representative of typical values obtained for conjugated polymer thin films. Actual values would be specific to the particular this compound derivative and processing conditions.

By providing detailed information on the nanoscale morphology and local properties, AFM plays a crucial role in establishing the processing-morphology-property relationships that are essential for the development of high-performance materials based on this compound. nih.gov

Computational and Theoretical Investigations of 5,5 Bithiazole Based Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the fundamental properties of 5,5'-bithiazole systems. These calculations offer a detailed picture of the electronic structure, geometry, and optical properties, as well as the reactivity and charge transfer characteristics of these molecules.

Density Functional Theory (DFT) for Electronic Structure, Geometry, and Optical Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. wikipedia.orgmpg.de It is frequently employed to determine the optimized geometry, electronic structure, and optical properties of molecules. ekb.egmdpi.comresearchgate.net

In the context of this compound derivatives, DFT calculations have been instrumental in understanding their potential as n-type organic semiconductors. For instance, studies on 2,2'-diphenyl-5,5'-bithiazole (DPBT) and its derivatives have utilized DFT to optimize their dimer structures. srce.hr These calculations are crucial for predicting properties like electron mobility. One study predicted that the difluorinated version of DPBT could have an electron mobility as high as 1.179 cm² V⁻¹ s⁻¹, a significant value for an organic semiconductor. srce.hr This enhanced mobility is attributed to a large transfer coupling matrix, a parameter that can be derived from the calculated electronic structure. srce.hr

DFT is also used to explore the planarity and charge transport properties of bithiazole-based small-molecule acceptors (SMAs). For example, theoretical calculations have shown that introducing chlorine atoms into the structure of a bithiazole derivative can lead to a smaller twist angle and better planarity compared to fluorine substitution, which is beneficial for charge transfer. rsc.org

The optical properties of these compounds are often investigated using Time-Dependent DFT (TD-DFT). This method can predict absorption wavelengths and oscillator strengths, providing insights into the electronic transitions within the molecule. academie-sciences.frnih.gov For some 4H-benzo[h]chromene derivatives, TD-DFT has been used to understand their electronic spectra in various solvents. ekb.eg

Table 1: Selected DFT Calculated Properties of Bithiazole Derivatives

| Compound | Method | Calculated Property | Value | Reference |

| Difluorinated 2,2'-diphenyl-5,5'-bithiazole (2A) | wB97XD/LanL2DZ | Electron Mobility | 1.179 cm² V⁻¹ s⁻¹ | srce.hr |

| BTz-4Cl-1 | DFT | Twist Angle | Smaller than BTz-4F-1 | rsc.org |

| Thiazole-based dyes (36 & 37) | DFT | HOMO-LUMO Gap | > 2.3 eV | researchgate.net |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Charge Transfer

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity and electronic properties of molecules. wikipedia.org The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that influences the molecule's charge transfer capabilities and stability. sapub.org

FMO analysis is widely applied to this compound-based systems to understand their potential in various applications, such as organic solar cells and electronic devices. researchgate.netacs.org For a series of non-fused small-molecule acceptors with a bithiazole core, FMO analysis revealed that the electron cloud density for the LUMOs is delocalized across the entire molecular backbone, while for the HOMOs, it is mainly distributed on the bithiazole core and a thiophene (B33073) π-bridge. rsc.org This distribution indicates a significant intramolecular charge transfer (ICT) effect. rsc.org

The energy levels of the HOMO and LUMO can be tuned by introducing different substituent groups. For example, in one study, the calculated HOMO/LUMO energy levels for BTz-4F-0 were -6.03/-4.08 eV, while for the methylated derivative BTz-4F-1, they were -5.88/-3.93 eV, showing that methylation can raise both HOMO and LUMO energy levels. rsc.org Similarly, the addition of electron-withdrawing groups to D–π–A structures containing bithiazole can lead to a significant red-shift in the absorption spectrum, enhancing light-harvesting capabilities. researchgate.net

The HOMO-LUMO gap is also an indicator of the electron injection capability of a molecule. For a series of thiazole- and bithiazole-based sensitizers, the energy gaps ranged from 2.449 to 2.6979 eV, suggesting favorable electron injection properties. researchgate.net

Table 2: Calculated HOMO, LUMO, and Energy Gaps for Bithiazole-Based Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| BTz-4F-0 | -6.03 | -4.08 | 1.95 | rsc.org |

| BTz-4F-1 | -5.88 | -3.93 | 1.95 | rsc.org |

| BTz-4Cl-1 | -5.99 | -4.03 | 1.96 | rsc.org |

| Thiazole (B1198619) Dye 36 | > -2.3 (relative to vacuum) | > -2.3 (relative to vacuum) | > 2.3 | researchgate.net |

| Thiazole Dye 37 | > -2.3 (relative to vacuum) | > -2.3 (relative to vacuum) | > 2.3 | researchgate.net |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations, particularly DFT, are powerful tools for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. arxiv.orgnih.gov This predictive capability is invaluable for structural elucidation and for confirming the identity of newly synthesized compounds. mdpi.com

The process typically involves optimizing the molecular geometry using a DFT method and then calculating the NMR shielding tensors. mdpi.com These tensors are then converted to chemical shifts by referencing them to a standard compound. The accuracy of these predictions has improved significantly, with modern methods capable of achieving root-mean-square deviations (RMSD) of 0.07 to 0.19 ppm for ¹H NMR and 0.5 to 2.9 ppm for ¹³C NMR. mdpi.com

While specific examples of NMR chemical shift predictions for the parent this compound are not abundant in the provided context, the general methodology is well-established. For instance, a study on various organic molecules found that the WP04/6-311++G(2d,p) functional for ¹H and ωB97X-D/def2-SVP for ¹³C, combined with a polarizable continuum solvent model, provided the best results. mdpi.com The CHARGE model has also been modified to predict ¹H chemical shifts in DMSO solvent with good accuracy. liverpool.ac.uk The ability to accurately predict NMR spectra aids in the characterization of novel bithiazole derivatives and in understanding their electronic environment. acs.orgnih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic perspective on the behavior of this compound-based systems, complementing the static picture offered by quantum chemical calculations. These methods are particularly useful for understanding how these molecules interact with biological targets and for exploring their conformational landscapes.

Molecular Docking for Ligand-Target Binding Prediction with Bithiazole Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.trmdpi.com It is extensively used in drug discovery to predict how a small molecule, such as a bithiazole derivative, might bind to a protein target. researchgate.net

Substituted 4,5'-bithiazoles have been identified as catalytic inhibitors of human DNA topoisomerase IIα. nih.govacs.orgresearchgate.net Molecular docking studies were crucial in assembling a focused chemical library of these compounds to identify those that best fit the topology of the human topo IIα ATP binding site. nih.gov These studies can provide a static binding pose, offering insights into the key interactions between the ligand and the protein. acs.org For example, docking studies of a potent 4,5'-bithiazole (B13884804) inhibitor revealed important interactions within the ATP binding site of the enzyme. nih.gov

In another study, a series of 4'-methyl-N2-phenyl-[4,5'-bithiazole]-2,2'-diamines were identified as inhibitors of DNA gyrase B. molekulske-interakcije.sinih.gov The initial in silico binding model, derived from docking, was later confirmed by X-ray crystallography, highlighting the predictive power of this technique. molekulske-interakcije.sinih.gov Furthermore, molecular docking has been used to study the binding of bithiazole derivatives to other targets, such as cathepsin B and various proteins involved in cancer cell proliferation. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Molecular Recognition Processes

While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a more complete picture by simulating the dynamic behavior of the system over time. researchgate.netfrontiersin.org MD simulations are essential for understanding the molecular recognition process and the stability of the predicted binding modes. nih.govacs.org

In the study of 4,5'-bithiazole inhibitors of human DNA topoisomerase IIα, MD simulations were performed to investigate the dynamic behavior of the ligand in the ATP binding site. nih.gov The simulations showed that a key hydrogen bonding interaction between the bithiazole core nitrogen and an asparagine residue was maintained throughout the simulation, acting as a primary anchor for the inhibitor. nih.govacs.org Hydrophobic interactions between the bithiazole scaffold and various residues in the binding pocket were also found to be stable throughout the simulation. nih.govacs.org

Table 3: Interacting Residues and Interaction Types for a 4,5'-Bithiazole Inhibitor with Topo IIα from MD Simulations

| Interacting Residue | Interaction Type | Stability during MD Simulation | Reference |

| Asn120 | Hydrogen Bond | Maintained throughout (average distance 3.1 ± 0.5 Å) | nih.govacs.org |

| Ile125 | Hydrophobic | Present practically 100% of the simulation time | nih.govacs.org |

| Phe142 | Hydrophobic | Present practically 100% of the simulation time | nih.govacs.org |

| Ile141 | Hydrophobic | Present practically 100% of the simulation time | nih.govacs.org |

| Thr215 | Hydrophobic | Present practically 100% of the simulation time | nih.govacs.org |

Computational Crystal Construction and Porosity Modeling of Bithiazole-Containing Materials

Computational techniques, particularly crystal construction algorithms, have been instrumental in the de novo design of novel porous materials incorporating bithiazole units. These methods allow for the virtual assembly of metal-organic frameworks (MOFs), enabling the prediction of their structural and functional properties before their actual synthesis.

A notable example involves the use of computational crystal construction algorithms to generate twelve potential MOF structures based on a [2,2'-bithiazole]-5,5'-dicarboxylic acid (H₂TzTz) spacer and various transition metal nodes. researchgate.net Among these computationally designed structures, a zirconium-based MOF, with the general formula [Zr₆O₄(OH)₄(TzTz)₆], was identified as the most promising candidate for carbon dioxide capture. researchgate.net This prediction was guided by Grand Canonical Monte Carlo (GCMC) simulations, a powerful tool for modeling the adsorption of gases within porous materials. researchgate.net

The GCMC simulations were used to predict the CO₂ adsorption isotherms, which provide information about the material's uptake capacity at different pressures. researchgate.net Guided by these positive simulation results, the zirconium-bithiazole MOF was synthesized and characterized. researchgate.net Experimental analysis confirmed that the synthesized material was isoreticular to its well-known thiophene and benzene (B151609) analogues (UiO-67), crystallizing in a cubic space group with fcu topology. researchgate.net The material was found to be predominantly microporous, a key feature for selective gas adsorption. researchgate.net

The use of topologically guided automated construction algorithms for MOFs represents a broader strategy where thousands of potential structures can be generated and screened for specific applications, such as hydrogen and methane (B114726) storage. osti.gov This high-throughput computational approach accelerates the discovery of materials with optimal properties by systematically exploring different topologies and their influence on characteristics like void fraction, surface area, and pore size distribution. osti.gov

Table 1: Predicted and Experimental Properties of a Zirconium-Bithiazole MOF

| Property | Value | Source |

|---|---|---|

| General Formula | [Zr₆O₄(OH)₄(TzTz)₆] | researchgate.net |

| Topology | fcu | researchgate.net |

| BET Surface Area | 840 m²/g | researchgate.net |

| Micropore Volume | 84% of total pore volume | researchgate.net |

| CO₂ Uptake (273 K, 1 atm) | 2.3 mmol/g (10.0 wt.%) | researchgate.net |

| CO₂ Uptake (298 K, 1 atm) | 1.7 mmol/g (7.5 wt.%) | researchgate.net |

| Isosteric Heat of Adsorption (Qst) | 18.7 kJ mol⁻¹ | researchgate.net |

Monte Carlo Calculations for Exciton (B1674681) Band Density of States and Line Shapes

Monte Carlo (MC) simulations are a powerful computational method used to investigate the photophysical properties of bithiazole-based materials, particularly the behavior of excitons (bound electron-hole pairs) in aggregated systems. These calculations are crucial for understanding how intermolecular interactions in the solid state affect the optical spectra of these conjugated molecules.

In studies of π-stacked alkyl bithiazole oligomers, MC calculations have been employed to determine the density of states (DOS) of the exciton band. nih.govresearchgate.net The DOS describes the number of available energy states for excitons and is fundamental to understanding energy transfer and migration within the material. Furthermore, these simulations are used to model the absorption and emission line shapes of electronic transitions, such as the 0-0 transition (the transition between the lowest vibrational levels of the ground and first excited electronic states). nih.govresearchgate.net

The insights from MC simulations are interpreted within the framework of molecular exciton theory. For a specific π-stacked quaterthiazole derivative, this approach allowed researchers to extract a value for the intermolecular transfer integral (J) of approximately 0.2 eV. nih.govresearchgate.net This integral quantifies the strength of the electronic coupling between adjacent molecules in the stack. This value corresponds to a total exciton bandwidth of about 0.8 eV, which is a direct consequence of the collective interactions in the crystal. nih.govresearchgate.net The simulations helped to suggest that the characteristic "three-humped" absorption profile observed in some partially crystalline polymers is an "optical signature" of π-stacking. nih.govresearchgate.net

Table 2: Exciton Parameters for a π-Stacked Bithiazole Oligomer from Monte Carlo Simulations

| Parameter | Description | Calculated Value | Source |

|---|---|---|---|

| J | Intermolecular Transfer Integral | ~0.2 eV | nih.govresearchgate.net |

| W(D) | Davydov Splitting | ~0.2 eV | nih.govresearchgate.net |

| Exciton Bandwidth | Total width of the exciton band | ~0.8 eV | nih.govresearchgate.net |

Structure-Property Relationship Elucidation through Theoretical Approaches for this compound

Theoretical and computational methods, especially Density Functional Theory (DFT), are pivotal in establishing clear structure-property relationships for this compound and its derivatives. These approaches provide molecular-level insights into how chemical modifications influence the electronic and transport properties of these materials.

Influence of Substitution on Electronic Structure and Mobility: DFT calculations performed on 2,2'-diphenyl-5,5'-bithiazole (DPBT) and its fluorinated derivatives have demonstrated a clear link between molecular structure and electron mobility. srce.hr The optimized geometries show that the four rings in DPBT are nearly coplanar. srce.hr By calculating reorganization energies and electron-transfer coupling matrices, researchers can predict charge hopping rates and mobilities using Marcus theory. srce.hr These studies predicted that moderate fluorination of the DPBT core significantly enhances electron mobility. The difluorinated derivative (2A) was predicted to have an electron mobility of 1.179 cm² V⁻¹ s⁻¹, the highest among the studied compounds, attributed to a large transfer coupling matrix resulting from favorable orbital overlap. srce.hr

In a different study, the effects of methylation on the bithiazole core and halogenation on terminal cyanoindanone groups were investigated for a series of non-fused small-molecule acceptors. rsc.org DFT calculations of the frontier molecular orbitals (HOMO and LUMO) were in good agreement with experimental values from cyclic voltammetry. rsc.org The results showed that methylation of the central bithiazole unit increases solubility and can lead to stronger intermolecular interactions in the solid state. rsc.org These structural modifications directly impact the material's crystallinity, morphology, and resulting photovoltaic performance. rsc.org

Impact of Intermolecular Interactions and Aggregation: Quantum-chemical molecular modeling has been used to understand the spectral differences between bithiazole oligomers in solution and in the solid state. researchgate.netcambridge.org While the electronic spectra of oligomers in solution show predictable trends, the solid-state spectra exhibit a significant red shift in both absorption and emission. researchgate.netcambridge.org This phenomenon is attributed to strong intermolecular π-π stacking interactions in the solid phase, which significantly alter the HOMO-LUMO gap of the material. researchgate.netcambridge.org This demonstrates a direct relationship between the supramolecular arrangement (a structural property) and the optical properties.

Furthermore, an "all-acceptor" molecular design strategy was implemented in a copolymer incorporating a bithiazole unit. nsf.gov The strategic inclusion of electron-withdrawing pyridine (B92270) groups flanking a diketopyrrolopyrrole moiety was chosen to lower the frontier molecular orbital energy levels and promote a planar backbone. nsf.gov This theoretical design choice was successful in producing a polymer that exhibited stable n-channel (electron transporting) performance in an organic field-effect transistor (OFET). nsf.gov

Table 3: Calculated Properties of this compound Derivatives

| Compound/System | Property | Method | Finding | Source |

|---|---|---|---|---|

| Difluorinated 2,2'-diphenyl-5,5'-bithiazole (2A) | Electron Mobility | DFT / Marcus Theory | Predicted mobility of 1.179 cm² V⁻¹ s⁻¹ | srce.hr |

| BTz-4F-1 | HOMO / LUMO Levels | DFT | -5.77 eV / -3.65 eV | rsc.org |

| BTz-4Cl-1 | HOMO / LUMO Levels | DFT | -5.82 eV / -3.73 eV | rsc.org |

| Poly-5,5'-(4,4'-dinonyl-2,2'bithiazole) Oligomers | Optical Properties | Quantum-Chemical Modeling | Solid-state π-stacking leads to a red-shifted spectrum and modified HOMO-LUMO gap. | researchgate.netcambridge.org |

Coordination Chemistry of Bithiazole Ligands

Design and Synthesis of 5,5'-Bithiazole Ligands and Derivatives

The synthesis of the core this compound structure and its derivatives is achieved through several chemical routes, including classic coupling reactions and modern catalytic methods.

The parent This compound can be synthesized via a homocoupling reaction of 5-bromothiazole (B1268178) using nickel as a catalyst. researchgate.net This method provides a direct route to the fundamental bithiazole structure.

Derivatives are often created to tune the electronic properties and coordination capabilities of the ligand. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. For instance, a one-pot, two-step protocol has been developed that involves a Pd(0)-mediated double C-N coupling of 5,5'-dibromo-2,2'-bithiazoles with various (het)arylamines. This is followed by an in-situ oxidation, often using silver(I) oxide (Ag₂O), to produce cross-conjugated quinoidal 5,5'-diarylimino-2,2'-bithiazoles . acs.org

Furthermore, bithiazole-containing conjugated polymers are synthesized using methods like direct arylation polymerization (DArP). A copper-catalyzed direct arylation polymerization (Cu-DArP) has been shown to be a highly effective and low-cost, palladium-free pathway. nih.gov This method successfully polymerizes this compound units with various aryl bromides, demonstrating an advantage over palladium-based catalysis which can be inactive for this specific substrate. nih.gov

A summary of selected synthesis methods is provided in the table below.

| Product | Synthesis Method | Reagents and Conditions | Reference |

| This compound | Nickel-catalyzed homocoupling | 5-bromothiazole, Nickel catalyst | researchgate.net |

| 5,5'-Diarylimino 2,2'-bithiazoles | Pd(0)-catalyzed C-N coupling & in-situ oxidation | 5,5'-dibromo-2,2'-bithiazole, (het)arylamines, Pd(0) catalyst, Ag₂O | acs.org |

| This compound-based conjugated polymers | Copper-catalyzed Direct Arylation Polymerization (Cu-DArP) | This compound, Aryl bromides, Cu(phen)(PPh₃)Br precatalyst | nih.gov |

Formation and Characterization of Metal Complexes with Bithiazole Ligands

The interaction of this compound and its derivatives with metal ions leads to the formation of coordination complexes. The characterization of these complexes reveals insights into their structure and electronic properties.

The coordination behavior of bithiazole ligands is highly dependent on the point of connection between the two thiazole (B1198619) rings. Isomers like 2,2'-bithiazole (B7772081) and 4,4'-bithiazole can adopt a syn conformation, which places their nitrogen donor atoms in proximity, allowing them to act as bidentate chelating ligands similar to 2,2'-bipyridine. lakeheadu.ca This chelation results in the formation of stable five-membered rings with a metal center. iau.ir

In contrast, the unsubstituted This compound isomer does not typically function as a chelating ligand. The nitrogen atoms in the 1 and 1' positions are directed away from each other in the molecule's most stable, planar transoid conformation. This geometry prevents the ligand from binding to a single metal center in a chelating fashion. Instead, this compound is suited to act as a bridging ligand, where each nitrogen atom coordinates to a different metal center, potentially forming one-dimensional coordination polymers or larger supramolecular assemblies. rsc.orgcanterbury.ac.nz To induce chelating behavior from a this compound core, the ligand must be chemically modified with side arms that contain additional donor atoms capable of coordinating to the metal.

While extensive research exists on the copper and silver complexes of 4,4'-bithiazole derivatives, structurally characterized examples of Cu(II) or Ag(I) complexes with the simple, unsubstituted this compound ligand are not prominently reported in the literature. researchgate.netresearchgate.netiau.iriau.ir

However, the coordination chemistry of this compound derivatives has been explored. For example, derivatives of 5,5'-dicyano-2,2'-bithiazole have been used to form a variety of complexes with silver(I) salts. lakeheadu.ca These complexes are synthesized by reacting the dinitrile ligand with a silver salt, leveraging the high affinity of the nitrile groups for the Ag(I) cation to form coordination polymers. lakeheadu.ca

In other synthetic procedures involving this compound derivatives, silver compounds are used as reagents rather than as the central metal ion in the final complex. A notable example is the use of silver(I) oxide (Ag₂O) as an oxidizing agent in the synthesis of quinoidal 5,5'-diarylimino-2,2'-bithiazoles from their diarylamino precursors. acs.org

While specific crystal structures for simple Cu(II) or Ag(I) complexes of this compound are scarce, the general principles of coordination chemistry suggest they would likely form polymeric chains or networks, with the metal ions bridged by the bithiazole ligands. The synthesis would typically involve reacting a soluble salt of the metal, such as copper(II) nitrate (B79036) or silver(I) nitrate, with the ligand in a suitable solvent. mdpi.comscienceasia.org

The formation of coordination compounds involving this compound derivatives can be monitored and characterized using various spectroscopic techniques.

The electronic properties of these complexes are often studied using UV-visible spectroscopy and cyclic voltammetry. For example, a series of cross-conjugated quinoidal 5,5'-diarylimino-2,2'-bithiazoles , which can be considered metal-free conjugated systems but are synthesized via metal-mediated reactions, exhibit strong absorption in the visible and near-infrared regions. Their electrochemical studies reveal amphoteric redox behavior, meaning they can be both oxidized and reduced. acs.org

The table below summarizes key spectroscopic and electrochemical data for selected quinoidal this compound derivatives.

| Compound | Ar Substituent | λmax (nm) | Eox (V vs Fc/Fc+) | Ered (V vs Fc/Fc+) |

| 4a | Phenyl | 572 | 0.44 | -1.33 |

| 4b | 4-Methoxyphenyl | 599 | 0.31 | -1.38 |

| 4c | 4-(Trifluoromethyl)phenyl | 563 | 0.57 | -1.22 |

| 4d | 4-Nitrophenyl | 569 | 0.69 | -1.04 |

Data sourced from Organic Letters, 2016, for compounds synthesized via Pd-catalyzed coupling and subsequent oxidation. acs.org

Applications of Bithiazole-Based Metal Complexes

The unique electronic and structural features of bithiazole-metal complexes make them candidates for various applications, particularly in catalysis.

Frameworks based on metal-bithiazole coordination have shown significant promise in catalysis, especially in the synthesis of advanced materials. A key application is in the field of conjugated polymers, which are used in organic electronics.